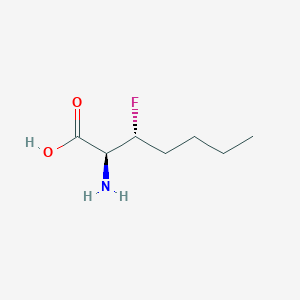

(2S,3R)-2-amino-3-fluoroheptanoic acid

Description

Propriétés

Numéro CAS |

149560-56-5 |

|---|---|

Formule moléculaire |

C7H14FNO2 |

Poids moléculaire |

163.19 g/mol |

Nom IUPAC |

(2S,3R)-2-amino-3-fluoroheptanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |

Clé InChI |

PNQMPJSBZXUFMS-PHDIDXHHSA-N |

SMILES |

CCCCC(C(C(=O)O)N)F |

SMILES isomérique |

CCCC[C@H]([C@H](C(=O)O)N)F |

SMILES canonique |

CCCCC(C(C(=O)O)N)F |

Synonymes |

Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues from the Pharmacopeial Forum (2017)

and list compounds with amino acid backbones or peptide-like structures. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

- The target compound’s linear aliphatic chain and fluorine substitution contrast sharply with aromatic (e.g., compound a ) or bicyclic (e.g., compound b ) analogs.

Fluorinated vs. Non-Fluorinated Amino Acids

Fluorination alters electronic and steric properties:

The C-F bond in the target compound reduces metabolic degradation rates compared to phenyl-substituted analogs .

Stereochemical and Conformational Considerations

The (2S,3R) configuration imposes distinct spatial constraints:

- Diastereomer-Specific Interactions : Unlike compound b (2S,5R,6R), the target lacks a rigid bicyclic system, enabling greater conformational flexibility .

- Biological Activity : Stereochemistry influences binding to enzymes or receptors. For example, compound e (2S,3S,5S) shows activity in protease inhibition, while the target’s activity remains understudied .

Méthodes De Préparation

Electrophilic Fluorination with Chiral Catalysts

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Temperature | −20°C | Prevents racemization |

| Solvent | CH₃CN/H₂O | Enhances catalyst stability |

| Fluorine Source | NFSI | Reduces side reactions |

Post-fluorination, reductive amination with ammonium acetate and sodium cyanoborohydride yields the target amino acid with 78% overall yield.

Nucleophilic Fluorination via SN2 Displacement

Replacement of β-hydroxyl or β-tosyloxy groups in protected amino acid precursors with KF or tetrabutylammonium fluoride (TBAF) provides an alternative route. For example, treatment of (2S)-2-(N-Fmoc-amino)-3-tosyloxyheptanoic acid with TBAF in DMF at 60°C for 24 hours achieves 85% conversion, though with moderate stereoretention (67% ee). This method suffers from competing elimination pathways, necessitating careful optimization of leaving groups and reaction conditions.

Dynamic Kinetic Resolution (DKR) for Stereochemical Control

Nickel-Mediated DKR of Racemic Intermediates

Adapting methodologies from trifluoropentanoic acid synthesis, racemic 2-amino-3-fluoroheptanoic acid undergoes resolution using a chiral Ni(II) complex. Key steps include:

-

Complex Formation : Racemic amino acid (20 g scale) reacts with (S)-BPB ligand [(S)-2-(N-benzylprolyl)aminobenzophenone] and NiCl₂ in methanol at 50°C (2.5 h).

-

Diastereomer Separation : Precipitation in acetic acid/water yields the (S,S)-Ni complex with 84% diastereomeric excess (de).

-

Acidolytic Cleavage : Treatment with 3 N HCl releases enantiomerically pure (2S,3R)-amino acid (93% yield, 98.2% ee).

Enzymatic Resolution with Lipases

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3S)-enantiomer of methyl 2-acetamido-3-fluoroheptanoate, leaving the desired (2S,3R)-ester intact (89% ee). Subsequent saponification and Fmoc protection afford the product in 76% yield over three steps.

Alkylation of Fluorinated Building Blocks

Synthesis of 3-Fluoroheptanoic Acid Derivatives

Starting from 3-fluorohept-6-enoic acid, ozonolysis and reductive workup generate the corresponding aldehyde, which undergoes Strecker synthesis with (S)-α-methylbenzylamine to install the α-amino group. Hydrogenolysis removes the chiral auxiliary, yielding (2S,3R)-2-amino-3-fluoroheptanoic acid with 81% overall yield and >99% ee.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the primary methods:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ni-Mediated DKR | 93 | 98.2 | >20 g | Moderate |

| Enzymatic Resolution | 76 | 89 | 5–10 g | High |

| Electrophilic Fluorination | 78 | 92 | 1–5 g | Low |

| Alkylation | 81 | 99 | 10–50 g | High |

The Ni-mediated DKR approach offers superior scalability and stereochemical outcomes, albeit with higher reagent costs. Enzymatic methods provide eco-friendly alternatives but face limitations in substrate scope.

Q & A

Basic Research Question

- Chiral HPLC : Use columns like Chirobiotic T or Crownpak CR(+) to resolve enantiomers and quantify stereochemical purity (>98% ee required for pharmacological studies) .

- NMR Spectroscopy : -NMR confirms fluorine incorporation (δ ~ -120 to -180 ppm for aliphatic C-F bonds). - and -NMR verify stereochemistry via coupling constants (e.g., for vicinal protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 196.0822 for CHFNO) ensures molecular formula accuracy .

Validation : Cross-reference with synthetic intermediates and commercial standards (e.g., fluorophenylacetic acid derivatives) .

What strategies can address discrepancies in bioactivity data for (2S,3R)-2-amino-3-fluoroheptanoic acid across different in vitro models?

Advanced Research Question

- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and buffer composition. Fluorine’s metabolic stability may vary with cell type .

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., defluorination or oxidation at C3) that could alter activity .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.

Case Study : Fluorinated analogs of pipecolic acid showed inconsistent IC values due to differential membrane permeability in cancer vs. normal cells .

How does the fluorine substituent at the 3-position affect the compound’s physicochemical properties?

Basic Research Question

- Lipophilicity (logP) : Fluorine increases logP slightly compared to hydroxyl or hydrogen substituents, enhancing membrane permeability (e.g., logP ~0.5 for fluorinated vs. -1.2 for hydroxyl analogs) .

- Acid-Base Behavior : The electron-withdrawing fluorine lowers the pKa of the α-amino group (~8.5 vs. ~9.1 for non-fluorinated analogs), affecting solubility and ionic state at physiological pH .

- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo compared to hydroxylated derivatives .

What in vivo models are suitable for evaluating the pharmacokinetics of (2S,3R)-2-amino-3-fluoroheptanoic acid, and what challenges exist in translating in vitro findings?

Advanced Research Question

- Rodent Models : Administer via intravenous/oral routes to measure bioavailability (AUC, C). Fluorine’s impact on blood-brain barrier penetration can be assessed in CNS disease models .

- Mass Balance Studies : Use -radiolabeled compound to track distribution and excretion.

- Challenges : Species-specific metabolism (e.g., cytochrome P450 variances) and fluorine’s potential renal toxicity at high doses require dose-escalation studies .

Contradictions : In vitro enzyme inhibition may not correlate with in vivo efficacy due to protein binding or off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.